1-Piperazineethanol, 4-phenyl-

Descripción

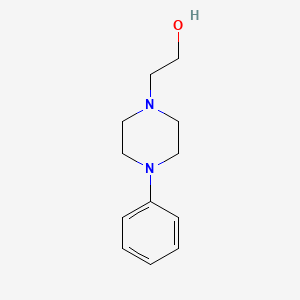

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-phenylpiperazin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-11-10-13-6-8-14(9-7-13)12-4-2-1-3-5-12/h1-5,15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMIXYICYSFTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957633 | |

| Record name | 2-(4-Phenylpiperazin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36245-26-8 | |

| Record name | 4-Phenyl-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36245-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazineethanol, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036245268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86990 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Phenylpiperazin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-phenylpiperazin-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Modifications and Derivatization Strategies of 1 Piperazineethanol, 4 Phenyl

Modifications on the Phenyl Group

The phenyl group attached to the N1-position of the piperazine (B1678402) ring is a critical determinant of the molecule's interaction with biological targets. Modifications to this aromatic moiety can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

Influence of Substituent Effects on Aromatic Ring Systems

The electronic and steric properties of substituents on the phenyl ring play a pivotal role in modulating the biological activity of 4-phenyl-1-piperazineethanol derivatives. The introduction of various functional groups can alter the electron density of the aromatic system and influence its orientation within a binding pocket.

Research has shown that the position and nature of substituents are crucial. For instance, the introduction of electron-withdrawing groups such as halogens (e.g., fluorine, chlorine) or a trifluoromethyl group can impact the compound's activity. sigmaaldrich.com Studies on related N-phenylpiperazine analogs have demonstrated that varying the position of a fluorine substituent on the phenyl ring leads to significant differences in receptor binding affinity and selectivity. libretexts.org For example, placing a fluorine atom at the 2-position of the benzene (B151609) ring has been shown to increase acaricidal activity in a series of phenylpiperazine derivatives. nist.gov

Conversely, the incorporation of electron-donating groups like methyl or methoxy (B1213986) can also lead to potent derivatives. sigmaaldrich.com The choice of substituent is often guided by the specific therapeutic target and the desire to optimize interactions with the receptor's active site.

Table 1: Examples of Phenyl Group Substitutions and their Reported Effects

| Compound Name | Substituent on Phenyl Ring | Reported Biological Context/Activity |

| 1-(4-chlorophenyl)-4-N-ethylpiperazine hydrochloride | 4-Chloro | Antimicrobial activity sigmaaldrich.com |

| 4-N-ethyl-1-(4-methoxyphenyl)piperazine hydrochloride | 4-Methoxy | Antimicrobial activity sigmaaldrich.com |

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine | 2-Fluoro, 4-Methyl, 5-Trifluoroethylsulfanyl | Acaricidal activity nist.gov |

| 1-(4-methylphenyl)-4-n-propylpiperazine hydrochloride | 4-Methyl | Antimicrobial activity sigmaaldrich.com |

This table is for illustrative purposes and the activities are context-dependent.

Incorporation of Heterocyclic Analogues onto the Phenyl Moiety

Replacing the phenyl ring with or fusing it to a heterocyclic system is a common strategy to explore new chemical space and modulate biological activity. Heterocycles can introduce additional hydrogen bond donors or acceptors, alter the lipophilicity, and improve the metabolic stability of the resulting compounds.

For example, in the development of dopamine (B1211576) receptor ligands, incorporating a 4-(thiophen-3-yl)benzamide (B12553508) moiety, where a thiophene (B33073) ring is attached to the phenyl group, has led to compounds with high affinity and selectivity for the D3 receptor subtype. libretexts.org This highlights the potential of using heterocyclic systems to fine-tune receptor interactions. Bioisosteric replacement of the phenyl ring with various heteroaromatic rings is a key strategy in medicinal chemistry to enhance potency and selectivity. nih.gov

Alterations to the Ethanol (B145695) Side Chain and its Functionalization

The ethanol side chain at the N4-position of the piperazine ring provides a hydroxyl group that can be a key point for interaction with biological targets or a handle for further derivatization.

Functionalization of this hydroxyl group can lead to the formation of ethers and esters, which can alter the compound's polarity, lipophilicity, and metabolic stability. For instance, etherification of the ethanol moiety has been reported, leading to derivatives such as 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol. bldpharm.com This modification extends the side chain and introduces an additional ether linkage, which can influence the molecule's conformational flexibility and binding properties.

Esterification of the hydroxyl group is another common strategy. The resulting esters can act as prodrugs, which are cleaved in vivo to release the active parent compound with the free hydroxyl group. This approach can be used to improve oral bioavailability.

Furthermore, oxidation of the primary alcohol of the ethanol side chain can yield the corresponding aldehyde or carboxylic acid. This transformation introduces a new functional group with different chemical properties, potentially leading to novel biological activities. While direct oxidation of the ethanol side chain in the 4-phenyl-1-piperazineethanol scaffold is not extensively detailed in the provided search results, it represents a logical synthetic route for diversification. libretexts.org

Bioisosteric replacement of the ethanol moiety is another advanced strategy. This involves substituting the ethanol group with other functional groups that have similar steric and electronic properties but may offer improved pharmacological profiles.

N-Substitutions on the Piperazine Ring and their Impact on Compound Architecture

Studies on acaricidal phenylpiperazine derivatives have shown that substituting the nitrogen atom with various alkyl, acyl, or sulfonyl groups can have a profound effect on activity. nist.govchemeo.com For example, N-alkylation of the piperazine ring in certain fluoroquinolone series has been shown to enhance activity against Gram-positive bacteria. scbt.com

The introduction of bulky or conformationally restricted groups at the N4-position can be used to probe the steric requirements of a binding site. The basicity of the N4-nitrogen can also be modulated by the electronic nature of the substituent, which can in turn affect the compound's pharmacokinetic properties.

Table 2: Examples of N-Substitutions on the Piperazine Ring in Related Phenylpiperazine Series

| Parent Scaffold | N4-Substituent | Reported Biological Context/Activity |

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine | Trifluoromethylsulfonyl | Acaricidal activity nist.govchemeo.com |

| Norfloxacin | Various aliphatic, cyclic, aromatic, and heterocyclic substituents | Antibacterial activity scbt.com |

| 1-phenylpiperazine | Substituted phenylcarbonyl | Antimycobacterial activity cbn.nic.in |

This table illustrates the impact of N-substitution in related compound classes.

Rational Design Principles for Novel Chemical Entities within the 1-Piperazineethanol Framework

The development of novel compounds based on the 1-piperazineethanol, 4-phenyl- scaffold is often guided by rational design principles. This approach involves leveraging structural information about the biological target and known structure-activity relationships (SAR) to design molecules with improved properties.

One key principle is the use of molecular hybridization, where pharmacophoric elements from different known active compounds are combined into a single molecule. For example, the 4-phenylpiperazine moiety is a known pharmacophore for certain central nervous system receptors, and this can be combined with other structural motifs to create novel derivatives. nih.gov

Molecular docking studies are frequently employed to predict the binding mode of designed compounds within the active site of a target protein. bldpharm.com This computational approach allows for the in-silico screening of virtual libraries of derivatives and helps to prioritize the synthesis of compounds with the highest predicted affinity.

Structure-activity relationship (SAR) studies are fundamental to the rational design process. By systematically modifying different parts of the 1-piperazineethanol, 4-phenyl- scaffold and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive understanding of the structural requirements for activity. libretexts.org This knowledge then informs the design of next-generation compounds with enhanced potency, selectivity, and pharmacokinetic profiles. For instance, SAR studies have shown that the stereochemistry of substituents can be critical, with different enantiomers exhibiting vastly different biological activities.

Mechanistic Investigations of 1 Piperazineethanol, 4 Phenyl Analogues at Molecular and Cellular Levels

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The biological activity of 1-piperazineethanol, 4-phenyl- analogues is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in defining the key molecular features that govern their potency and selectivity towards various biological targets.

The nature and position of substituents on the phenyl ring are critical determinants of activity. For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or a trifluoromethyl group, at different positions on the phenyl ring has been shown to modulate the cytotoxic effects of some 1,2-benzothiazine derivatives containing a phenylpiperazine moiety. nih.gov Specifically, the presence of two chlorine atoms at the 3 and 4 positions of the phenylpiperazine substituent was found to be particularly important for cytotoxic activity. nih.gov In the context of dopamine (B1211576) receptor ligands, substitutions on the phenyl ring of N-phenylpiperazine analogues have been varied to explore their impact on binding affinity and selectivity for D2 and D3 receptors. nih.gov

Modifications to the piperazine (B1678402) ring and the linker connecting it to other molecular fragments also play a significant role. For example, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the stereochemistry of the molecule was found to be crucial, with S-(+) enantiomers generally exhibiting stronger analgesic activity than their R-(-) counterparts. nih.gov The length and nature of the alkyl chain connecting the piperazine to other parts of the molecule can also influence receptor affinity.

The design of these analogues often involves a strategy of molecular hybridization, where the 1-piperazineethanol, 4-phenyl- core is combined with other pharmacologically active moieties to create novel compounds with enhanced or dual activities. This approach has been used to develop potential anticancer agents by linking the phenylpiperazine scaffold to other structures known to interact with biological targets like DNA. nih.govnih.gov The rationale behind this design often involves creating molecules that can act as DNA intercalators, with the phenylpiperazine moiety contributing to interactions with nucleic acid bases. nih.gov

Interactions with Specific Biological Targets

The therapeutic potential of 1-piperazineethanol, 4-phenyl- analogues stems from their ability to interact with a range of specific biological targets, including neurotransmitter receptors and enzymes.

Neurotransmitter Receptor Modulations (e.g., Serotonin (B10506), Dopamine)

A significant area of investigation for 1-piperazineethanol, 4-phenyl- analogues has been their modulation of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. These interactions are central to their potential applications in treating central nervous system disorders.

Phenylpiperazine derivatives have demonstrated a broad spectrum of affinities for various serotonin receptor subtypes. For example, certain N,N-dimethyltryptamine analogues with a piperazine core show high nanomolar affinity for 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 subtypes. researchgate.net The substitution pattern on the phenylpiperazine moiety significantly influences this affinity. For instance, 1-(2-methoxyphenyl)piperazine (B120316) is a well-known structural motif in many 5-HT1A receptor ligands. nih.govmdpi.com

The following table summarizes the binding affinities (Ki, nM) of selected phenylpiperazine analogues for various serotonin receptor subtypes.

| Compound/Analogue | 5-HT1A | 5-HT2B | 5-HT7A | Reference |

| Compound 6a | 27 | 36.3 | 73.6 | nih.gov |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine (2j) | 0.4 | - | - | nih.gov |

| Compound 8b | <17.6 | - | 9.38 | mdpi.com |

| Compound 11b | <17.6 | - | 79.4 | mdpi.com |

This table is for illustrative purposes and includes data for various phenylpiperazine derivatives, not exclusively 1-Piperazineethanol, 4-phenyl- analogues.

Analogues of 1-piperazineethanol, 4-phenyl- have also been extensively studied for their interaction with dopamine receptors, particularly the D2 and D3 subtypes, which are important targets for antipsychotic medications. N-phenylpiperazine analogues have been designed to achieve selective binding to the D3 versus the D2 receptor. nih.gov

The table below presents the binding affinities (Ki, nM) of representative N-phenylpiperazine analogues for D2 and D3 dopamine receptors.

| Compound/Analogue | D2 Receptor | D3 Receptor | D3 vs. D2 Selectivity | Reference |

| Compound 6a | >1500 | 0.2 | >7500-fold | nih.gov |

| 4-thiophene-3-yl-benzamide N-phenylpiperazines (6a–f) | - | 1.4–43 | 67–1831-fold | nih.gov |

| 4-thiazolyl-4-ylbenzamide N-piperazine analogs (7a–f) | - | 2.5–31 | 73–1390-fold | nih.gov |

This table is for illustrative purposes and includes data for various N-phenylpiperazine derivatives.

Enzyme Inhibition Mechanisms (e.g., LMW-PTP, Lanosterol (B1674476) 14α-Demethylase, BACH1)

Beyond receptor modulation, some phenylpiperazine derivatives have been investigated as enzyme inhibitors.

LMW-PTP is implicated in various signaling pathways, and its inhibition is a potential therapeutic strategy for cancer and diabetes. nih.govnih.gov While direct inhibition of LMW-PTP by 1-piperazineethanol, 4-phenyl- analogues is not extensively documented, the broader class of phenyl-containing compounds has been explored. For instance, inhibitors derived from SulfoPhenyl Acetic Amide (SPAA) have shown selectivity for LMW-PTP, where the α-phenyl ring plays a crucial role in binding to a hydrophobic pocket in the enzyme's active site. nih.govnih.gov This suggests that the phenyl group of 1-piperazineethanol, 4-phenyl- could potentially be oriented to interact with such pockets in related enzymes.

Lanosterol 14α-demethylase (CYP51) is a key enzyme in the biosynthesis of sterols and a major target for antifungal drugs. nih.govwikipedia.org Azole antifungals, which often contain nitrogen-containing heterocyclic rings, inhibit this enzyme by coordinating with the heme iron in the active site. nih.gov Phenylpiperazine derivatives, containing a nitrogen-based heterocyclic ring, share structural similarities with some of these inhibitors. drugbank.com While specific studies on 1-piperazineethanol, 4-phenyl- analogues as lanosterol 14α-demethylase inhibitors are not prominent, the general principle of targeting this enzyme with heterocyclic compounds provides a rationale for future investigations. nih.gov

BTB and CNC homology 1 (BACH1) is a transcriptional repressor that has emerged as a therapeutic target for neurodegenerative diseases and cancer. nih.gov Small molecule inhibitors of BACH1 are being actively researched. google.com These inhibitors often work by preventing BACH1 from binding to DNA, thereby de-repressing the expression of antioxidant and cytoprotective genes. nih.gov Although direct evidence of 1-piperazineethanol, 4-phenyl- analogues inhibiting BACH1 is not yet established, the structural diversity within the phenylpiperazine class makes them interesting candidates for screening against this target.

Cellular Assays for Mechanistic Elucidation in Model Systems

The biological effects of 1-piperazineethanol, 4-phenyl- analogues are further characterized using a variety of cellular assays in different model systems. These assays provide insights into the downstream consequences of their molecular interactions.

In Vitro Model Systems for Assessing Cellular Response

A range of in vitro model systems are employed to assess the cellular responses to these compounds. Cancer cell lines are frequently used to evaluate the anticancer potential of newly synthesized analogues. For instance, prostate cancer cell lines (DU 145, PC-3, and LNCaP) and breast cancer cell lines (MCF-7 and 4T1) have been utilized to test the cytotoxicity of novel phenylpiperazine derivatives. nih.govmdpi.com

Several cellular assays are conducted within these model systems to elucidate the mechanism of action. The MTT assay is a common method to assess cell viability and determine the cytotoxic concentration of the compounds. mdpi.com To understand the anti-proliferative effects, colony-forming assays are performed. Furthermore, to investigate the induction of apoptosis (programmed cell death), researchers employ techniques such as DNA fragmentation analysis and cell cycle analysis using flow cytometry. nih.gov For example, one study found that a particular phenylpiperazine derivative induced apoptosis and DNA fragmentation in prostate cancer cells and caused an accumulation of cells in the G1 or S phase of the cell cycle. nih.gov

For analogues designed to interact with specific receptors, cell lines stably expressing the human cloned receptor, such as HEK293 cells for serotonin receptors, are used for binding and functional assays. mdpi.com These cellular models are crucial for confirming the activity and selectivity of the compounds in a more biologically relevant context than simple binding assays. Moreover, fluorescence imaging assays using fibroblast cell lines like 3T3 can be used to visualize the cellular uptake and distribution of fluorescently tagged analogues. mdpi.com

Investigation of Gene Expression and Molecular Pathway Analysis

Studies on analogues of 1-Piperazineethanol, 4-phenyl- suggest a potential role in modulating key inflammatory and cellular stress pathways. For instance, various piperazine derivatives have been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). The inhibition of NF-κB translocation to the nucleus by some piperazine compounds suggests a mechanism for their observed anti-inflammatory effects. nih.gov

Furthermore, research on structurally related compounds has pointed towards the modulation of the serotonergic system. nih.gov One study on a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), indicated that its anti-nociceptive and anti-inflammatory effects are mediated through this pathway. nih.gov This suggests that analogues of 1-Piperazineethanol, 4-phenyl- could potentially influence neurotransmitter signaling pathways, which are often intertwined with inflammatory processes.

Investigations into the neuroprotective effects of a sigma-1 receptor ligand, 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (PPBP), a compound with a similar phenyl-piperidine core, have demonstrated its ability to attenuate neuronal nitric oxide production. nih.gov This action is linked to the reduction of ischemia-evoked neurotoxicity, highlighting a potential pathway for cellular protection. nih.gov Another study on the neuroprotective effects of alpha-phenyl-N-tert-butylnitrone (PBN) indicated its mechanism involves the regulation of the mitogen-activated protein kinase (MAPK) pathway and the upregulation of heat shock proteins. nih.gov

While these findings provide valuable clues, it is crucial to note that they are based on analogues and not the specific compound 1-Piperazineethanol, 4-phenyl-. Direct gene expression profiling and comprehensive molecular pathway analysis are necessary to elucidate its precise molecular signature.

Studies on Cellular Damage Mitigation and Biological Effects

The ability of 1-Piperazineethanol, 4-phenyl- analogues to mitigate cellular damage, particularly from oxidative stress and inflammation, has been a significant area of research. The antioxidant properties of various piperazine derivatives have been documented, suggesting a capacity to neutralize harmful reactive oxygen species (ROS). nih.govresearchgate.net

For example, a study on piperazinyl flavone (B191248) analogues demonstrated their potential to scavenge superoxide (B77818) anions, hydroxyl radicals, and other reactive species. nih.gov Another investigation into 1-(phenoxyethyl)-piperazine derivatives highlighted their ability to increase the activity of superoxide dismutase (SOD), a key endogenous antioxidant enzyme. nih.gov

The anti-inflammatory effects of these analogues are also well-documented. A new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), was found to reduce cell migration and the levels of pro-inflammatory cytokines TNF-α and IL-1β in a carrageenan-induced pleurisy model. nih.gov These findings suggest a direct role in dampening the inflammatory cascade at a cellular level.

In the context of neuroprotection, studies on related compounds have shown promising results. For instance, the sigma-1 receptor ligand PPBP was found to decrease cortical infarction volume in a model of focal ischemia. nih.gov Additionally, a piperazine derivative, N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester, demonstrated protective effects against aluminium-induced neurotoxicity by attenuating lipid peroxidation and restoring endogenous antioxidant enzyme levels. nih.gov

The table below summarizes the observed cellular damage mitigation and biological effects of various analogues of 1-Piperazineethanol, 4-phenyl-.

| Compound/Analogue Class | Cellular Damage Mitigation/Biological Effect | Model System |

| Piperazinyl flavone analogues | Scavenging of reactive oxygen species (superoxide, hydroxyl radicals) nih.gov | In vitro chemical assays nih.gov |

| 1-(Phenoxyethyl)-piperazine derivatives | Increased superoxide dismutase (SOD) activity nih.gov | Human red blood cell hemolysates in vitro nih.gov |

| (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Reduction of pro-inflammatory cytokines (TNF-α, IL-1β) and cell migration nih.gov | Carrageenan-induced pleurisy in mice nih.gov |

| 4-Phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Attenuation of neuronal nitric oxide production, reduction of cortical infarction volume nih.govnih.gov | Rat model of focal ischemia nih.govnih.gov |

| N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester | Protection against lipid peroxidation, restoration of antioxidant enzymes nih.gov | Rat model of aluminium-induced neurotoxicity nih.gov |

It is important to reiterate that the data presented are for analogues of 1-Piperazineethanol, 4-phenyl-. Further research is required to specifically characterize the cellular damage mitigation properties and biological effects of the parent compound.

Advanced Analytical and Spectroscopic Characterization of 1 Piperazineethanol, 4 Phenyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. Through the analysis of chemical shifts, signal integrations, and coupling patterns, a detailed molecular picture can be assembled. For 1-Piperazineethanol, 4-phenyl-, both ¹H and ¹³C NMR are critical.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. The expected ¹H NMR spectrum of 1-Piperazineethanol, 4-phenyl- would exhibit distinct signals corresponding to the phenyl, piperazine (B1678402), and ethanol (B145695) protons.

The aromatic protons on the phenyl ring are expected to appear in the downfield region of the spectrum, typically between δ 6.8 and 7.3 ppm. The protons on the piperazine ring would be split into two sets of signals. The four protons on the carbons adjacent to the phenyl group (C-2' and C-6') are predicted to resonate at a different chemical shift than the four protons on the carbons adjacent to the ethanol group (C-3' and C-5'). Based on data from similar compounds like 1-phenylpiperazine, the protons closer to the phenyl group are expected around δ 3.0-3.2 ppm, while those closer to the ethanol substituent would appear further upfield, likely around δ 2.5-2.7 ppm. chemicalbook.comnih.gov The ethanol group protons would present as two triplets: one for the methylene (B1212753) group attached to the piperazine nitrogen (-N-CH₂-) around δ 2.5 ppm and another for the methylene group attached to the hydroxyl group (-CH₂-OH) around δ 3.6 ppm. chemicalbook.com A broad singlet for the hydroxyl proton (-OH) would also be present, its chemical shift being highly dependent on solvent and concentration.

Predicted ¹H NMR Data for 1-Piperazineethanol, 4-phenyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl H (ortho) | ~7.2 - 7.3 | Multiplet | 2H |

| Phenyl H (meta) | ~7.2 - 7.3 | Multiplet | 2H |

| Phenyl H (para) | ~6.8 - 6.9 | Multiplet | 1H |

| Piperazine H (C-2', C-6') | ~3.1 - 3.2 | Triplet | 4H |

| Piperazine H (C-3', C-5') | ~2.6 - 2.7 | Triplet | 4H |

| Ethanol H (-N-CH₂-) | ~2.5 - 2.6 | Triplet | 2H |

| Ethanol H (-CH₂-OH) | ~3.6 - 3.7 | Triplet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the wide range of chemical shifts, it is often possible to resolve a distinct signal for each unique carbon atom.

For 1-Piperazineethanol, 4-phenyl-, the spectrum would show signals for the six carbons of the phenyl ring, the four unique carbons of the piperazine ring, and the two carbons of the ethanol side chain. The phenyl carbons are expected in the aromatic region (δ 115-152 ppm), with the carbon directly attached to the piperazine nitrogen (ipso-carbon) being the most downfield. chemicalbook.com The piperazine carbons adjacent to the phenyl group would be at a different shift (around δ 50 ppm) than those adjacent to the ethanol group (around δ 54 ppm). The ethanol carbons would appear further upfield, with the carbon bonded to the nitrogen at approximately δ 60 ppm and the one bonded to the hydroxyl group at around δ 59 ppm.

Predicted ¹³C NMR Data for 1-Piperazineethanol, 4-phenyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (ipso) | ~151 |

| Phenyl C (ortho) | ~120 |

| Phenyl C (meta) | ~129 |

| Phenyl C (para) | ~116 |

| Piperazine C (C-2', C-6') | ~50 |

| Piperazine C (C-3', C-5') | ~54 |

| Ethanol C (-N-CH₂-) | ~60 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

The molecular formula for 1-Piperazineethanol, 4-phenyl- is C₁₂H₁₈N₂O, giving it a molecular weight of approximately 206.28 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 206.

The fragmentation pattern provides a fingerprint of the molecule. For 1-Piperazineethanol, 4-phenyl-, key fragmentations would likely include:

Loss of the hydroxyethyl (B10761427) group: Cleavage of the C-N bond connecting the ethanol group would result in a fragment at m/z 161 (M - 45).

Cleavage of the ethanol side chain: A characteristic fragment from the ethanol group would appear at m/z 45 ([HO-CH₂-CH₂]⁺). Another common fragment is from the cleavage next to the nitrogen, resulting in a fragment at m/z 175 (M - 31, loss of ·CH₂OH).

Fragmentation of the piperazine ring: The piperazine ring can undergo complex fragmentation. A prominent peak corresponding to the phenylpiperazine cation at m/z 162 is plausible. nih.govnist.gov

Formation of the phenyl cation: Loss of the entire piperazineethanol moiety can lead to a phenyl cation at m/z 77.

Predicted Key Fragments in the Mass Spectrum of 1-Piperazineethanol, 4-phenyl-

| m/z | Predicted Fragment Identity |

|---|---|

| 206 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₂OH]⁺ |

| 162 | [C₁₀H₁₄N₂]⁺ (Phenylpiperazine moiety) |

| 120 | [C₈H₁₀N]⁺ (Fragment from phenylpiperazine) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 1-Piperazineethanol, 4-phenyl- would show characteristic absorption bands for its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the aromatic phenyl ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and ethanol moieties would be observed just below 3000 cm⁻¹ (typically 2800-3000 cm⁻¹). researchgate.net The C-O stretching of the primary alcohol would be visible around 1050 cm⁻¹. Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region. C-N stretching vibrations of the tertiary amines in the piperazine ring would appear in the 1000-1350 cm⁻¹ range. researchgate.netnih.gov

Predicted IR Absorption Bands for 1-Piperazineethanol, 4-phenyl-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 3000-3100 | C-H stretch | Aromatic (Phenyl) |

| 2800-3000 | C-H stretch | Aliphatic (Piperazine, Ethanol) |

| 1450-1600 | C=C stretch | Aromatic (Phenyl) |

| 1000-1350 | C-N stretch | Tertiary Amine (Piperazine) |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile method for this purpose.

To assess the purity of a sample of 1-Piperazineethanol, 4-phenyl-, TLC would typically be performed on a silica (B1680970) gel plate. A suitable mobile phase, or eluent, would be a mixture of a non-polar and a polar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol. The polarity of the mobile phase can be adjusted to achieve optimal separation. Due to the presence of the phenyl group, the compound is UV-active and can be visualized under a UV lamp (at 254 nm) as a dark spot on a fluorescent background. The presence of a single spot would indicate a high degree of purity, while multiple spots would suggest the presence of impurities. The retention factor (Rf) value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Advanced Hybrid Analytical Methodologies for Complex Characterization

For a more in-depth analysis, especially of complex mixtures or for trace-level detection, hyphenated analytical techniques are employed. These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. researchgate.net While 1-Piperazineethanol, 4-phenyl- has a relatively high boiling point, it can often be analyzed by GC-MS. scholars.direct The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides a mass spectrum for each eluting component, allowing for positive identification by comparing the spectrum to a library or by analyzing its fragmentation pattern. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for compounds that are not sufficiently volatile or are thermally labile, which can include many piperazine derivatives. semanticscholar.org The liquid chromatograph separates the components of a sample in the liquid phase, and the eluent is then introduced into the mass spectrometer. LC-MS provides retention time data from the LC and mass spectral data from the MS, enabling reliable identification and quantification. Techniques like ESI-QTOF (Electrospray Ionization-Quadrupole Time-of-Flight) can provide highly accurate mass measurements, further aiding in the confirmation of the elemental composition. nih.gov

Computational Chemistry and Molecular Modeling Studies of 1 Piperazineethanol, 4 Phenyl Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For derivatives of 1-Piperazineethanol, 4-phenyl-, DFT calculations have been employed to understand their electronic structure and predict their reactivity.

Recent studies have utilized DFT, specifically with the B3LYP functional and a 6-311G(d,p) basis set, to optimize the geometry of related phenylpiperazine salts. researchgate.net These calculations are instrumental in determining key electronic parameters. The analysis of molecular HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) surfaces and their energy gaps helps in explaining the chemical activity of these molecules. researchgate.net Furthermore, Molecular Electrostatic Potential (MESP) surfaces are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) has also been applied to analyze non-bonding interactions at bond critical points (BCP), providing a deeper understanding of the stability and nature of chemical bonds within these compounds. researchgate.net Natural Bond Orbital (NBO) analysis is another crucial DFT-based method that helps in understanding hyperpolarizability and charge transfer mechanisms upon salt formation. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand, such as a derivative of 1-Piperazineethanol, 4-phenyl-, and a biological target, typically a protein or enzyme.

For instance, molecular docking studies have been performed on phenylpiperazine derivatives to evaluate their potential as anticancer agents. nih.gov These simulations have shown that certain derivatives can bind to both the DNA-Topoisomerase II complex and the minor groove of DNA. nih.gov The introduction of different substituents, such as electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -F) groups, on the phenyl ring influences the lipophilicity and, consequently, the potential for strong interactions with biological targets. nih.gov

In another study, a fingerprint-driven consensus docking approach was used in a virtual screening protocol to identify a novel phenyl(piperazin-1-yl)methanone inhibitor of monoacylglycerol lipase (B570770) (MAGL), a therapeutic target for various diseases. nih.gov Molecular modeling and preliminary structure-based optimization led to the discovery of a derivative with significant reversible MAGL inhibition. nih.gov Similarly, virtual screening by molecular docking of other piperazine (B1678402) derivatives has been used to identify potential inhibitors of human acetylcholinesterase, a key enzyme in Alzheimer's disease. nih.gov These studies often reveal that the number of hydrogen bonds and hydrophobic interactions plays a crucial role in the binding affinity. nih.gov

Virtual Structural Screening for Identification of Modulators and Inhibitors

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

A notable application of virtual screening led to the identification of a novel phenyl(piperazin-1-yl)methanone inhibitor of MAGL. nih.gov This was achieved through a virtual screening protocol that utilized a fingerprint-driven consensus docking (CD) approach. nih.gov The identified hit compound served as a lead for the development of more potent reversible MAGL inhibitors. nih.gov

Virtual screening has also been successfully applied to discover piperazine derivatives as inhibitors of human acetylcholinesterase. nih.gov The process involves docking a library of compounds into the active site of the target enzyme and ranking them based on their predicted binding affinity. nih.gov This allows for the selection of promising candidates for further experimental validation.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation of 1-Piperazineethanol, 4-phenyl- derivatives is essential as it dictates their interaction with biological targets.

Conformational analysis of 4-phenylpiperazine derivatives has revealed that the orientation of the phenyl ring relative to the piperazine moiety is a key factor for their biological activity. nih.gov For instance, in certain piperazine compounds, the phenyl ring preferentially adopts a perpendicular orientation. nih.gov This conformational preference is considered crucial for a better interaction with receptor binding sites, such as the 5-HT1A receptor. nih.gov

Molecular mechanics calculations, using force fields like COSMIC, can quantitatively predict the conformer energies of both the free bases and their protonated forms. nih.gov These studies have shown that for 4-substituted piperidines, which are structurally related to piperazines, the relative conformer energies are similar to those of analogous cyclohexanes. nih.gov Upon protonation, polar substituents can lead to a stabilization of the axial conformer due to electrostatic interactions. nih.gov This highlights the importance of considering the protonation state of the piperazine nitrogens under physiological conditions. nih.gov

The study of energetics between different rotational isomers (rotamers) helps in understanding the stability of different conformations. lumenlearning.com The goal is to identify the most stable, low-energy conformations, as these are the most likely to be biologically active. lumenlearning.com

Applications As Synthetic Building Blocks in Advanced Organic Chemistry

Precursors for the Synthesis of Complex Heterocyclic Systems

The reactivity of the functional groups in 1-Piperazineethanol, 4-phenyl- allows for its elaboration into a variety of more complex heterocyclic structures. The secondary amine of the piperazine (B1678402) ring and the terminal hydroxyl group of the ethanol (B145695) moiety serve as key handles for synthetic transformations.

The nitrogen atom at the 1-position of the piperazine ring is a nucleophilic secondary amine, which can readily undergo a range of classical amine reactions. These include N-alkylation, N-arylation, acylation, and condensation reactions. For instance, reaction with bifunctional electrophiles can lead to the formation of fused heterocyclic systems. Condensation with α,β-unsaturated ketones or esters can initiate a Michael addition followed by an intramolecular cyclization, yielding novel bicyclic piperazine derivatives.

The primary alcohol function provides another site for synthetic diversification. It can be oxidized to an aldehyde or a carboxylic acid, which can then participate in various cyclization reactions to form fused or spirocyclic heterocyclic systems. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate intramolecular nucleophilic substitution by the piperazine nitrogen, leading to the formation of a bridged piperazine derivative.

While direct examples of the synthesis of complex heterocyclic systems starting from 1-Piperazineethanol, 4-phenyl- are not extensively documented in publicly available literature, the chemical principles are well-established. The 4-phenylpiperazine moiety is a common structural motif in a wide array of biologically active compounds, and its derivatives are frequently used in the synthesis of novel therapeutic agents. ontosight.aigoogle.comgoogle.com For example, the synthesis of various heterocyclic compounds often involves the reaction of piperazine precursors with different electrophiles to construct the final ring systems. researchgate.net

A hypothetical, yet chemically feasible, synthetic route towards a complex heterocyclic system could involve the initial acylation of the secondary amine of 1-Piperazineethanol, 4-phenyl- with a reagent containing a masked reactive site. Subsequent activation of the hydroxyl group and an intramolecular cyclization would then yield a more elaborate heterocyclic framework. The phenyl group at the 4-position of the piperazine ring also influences the reactivity and conformational preferences of the molecule, which can be strategically exploited in the design of stereoselective synthetic routes.

Scaffolds for Combinatorial Chemistry Libraries and High-Throughput Synthesis

The structural features of 1-Piperazineethanol, 4-phenyl- make it an excellent scaffold for the construction of combinatorial chemistry libraries. A scaffold is a core molecular structure to which a variety of substituents can be attached to generate a large number of structurally related compounds, or a library. The goal of combinatorial chemistry is to synthesize large and diverse libraries of compounds that can be rapidly screened for biological activity in high-throughput screening (HTS) assays.

The 4-phenylpiperazine core is a particularly privileged scaffold in medicinal chemistry due to its frequent appearance in bioactive molecules. The use of piperazine-based scaffolds in the solid-phase synthesis of compound libraries is a well-established strategy for generating novel drug candidates. nih.govnih.gov Solid-phase synthesis allows for the efficient construction and purification of large numbers of compounds in a parallel fashion.

In the context of 1-Piperazineethanol, 4-phenyl-, the secondary amine and the primary alcohol serve as two independent points of diversification. This allows for the attachment of a wide range of chemical building blocks, leading to a library of compounds with diverse physicochemical properties.

For example, a combinatorial library based on the 1-Piperazineethanol, 4-phenyl- scaffold could be constructed using a solid-phase synthesis approach. The scaffold could be attached to a solid support via the hydroxyl group. The secondary amine would then be available for reaction with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, to introduce a first level of diversity. Subsequently, the molecule could be cleaved from the solid support, and the now-free hydroxyl group could be further functionalized to introduce a second level of diversity.

A research study on a similar 4-phenyl-2-carboxy-piperazine scaffold demonstrated the feasibility of this approach. nih.gov In this study, a 160-member library was successfully synthesized by combining the piperazine scaffold with eight different sulfonyl chlorides/acid chlorides and ten different amines. nih.gov This highlights the potential of the 4-phenylpiperazine core to generate substantial molecular diversity.

Another study focused on the design and solid-phase synthesis of a phenyl-piperazine-triazine scaffold to create a combinatorial library of α-helix mimetics. nih.gov This work underscores the utility of the phenyl-piperazine motif in constructing libraries of compounds with specific three-dimensional shapes designed to interact with biological targets like proteins. nih.gov

The generation of combinatorial libraries from the 1-Piperazineethanol, 4-phenyl- scaffold can be systematically planned to explore a defined chemical space. The choice of building blocks for diversification can be guided by computational methods to maximize the diversity and drug-likeness of the resulting library.

| Scaffold Feature | Potential for Diversification | Example Reactions |

| Secondary Amine | Acylation, Alkylation, Arylation, Sulfonylation | Reaction with carboxylic acids, alkyl halides, aryl halides, sulfonyl chlorides |

| Primary Alcohol | Esterification, Etherification, Oxidation | Reaction with acyl chlorides, alkyl halides, oxidizing agents |

The resulting libraries of compounds can then be screened against a variety of biological targets to identify new lead compounds for drug discovery programs. The modular nature of the synthesis allows for the rapid optimization of initial hits by synthesizing focused libraries around the most promising initial structures.

Future Research Directions and Unexplored Avenues for 1 Piperazineethanol, 4 Phenyl Chemistry

Exploration of Novel Derivatization Pathways and Chemical Transformations

The synthesis of new derivatives from a parent scaffold is a cornerstone of medicinal chemistry and materials science. For 1-Piperazineethanol, 4-phenyl-, future research will undoubtedly focus on expanding its structural diversity through innovative synthetic methodologies. While numerous arylpiperazine derivatives have been synthesized and evaluated for a range of biological activities, there remains significant scope for novel chemical transformations. nih.govnih.govnih.govnih.govmdpi.comnih.govresearchgate.netresearchgate.net

Future efforts are likely to move beyond simple substitutions on the phenyl ring or modifications of the ethanol (B145695) group. Researchers will likely explore more complex molecular hybridizations, combining the 1-Piperazineethanol, 4-phenyl- core with other pharmacophores to create multifunctional molecules. researchgate.net This could involve the strategic incorporation of moieties known to interact with specific biological targets, potentially leading to compounds with dual or synergistic activities.

The development of more efficient and stereoselective synthetic routes will also be a key focus. This includes the use of advanced catalytic systems to achieve transformations that are currently challenging or low-yielding. For instance, the application of novel cross-coupling reactions could enable the introduction of a wider array of functional groups at various positions on the aromatic ring and the piperazine (B1678402) nucleus.

Table 1: Examples of Synthesized Arylpiperazine Derivatives and Their Investigated Applications

| Derivative Class | Investigated Application | Reference |

| 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives | Antidepressant-like effects | nih.gov |

| 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives | Serotonin (B10506) reuptake inhibition | nih.govresearchgate.net |

| Arylpiperazine derivatives | Protease Activated Receptor 1 (PAR1) antagonism, antiproliferative agents | nih.gov |

| Cinnamic acid derivatives linked to arylpiperazine moieties | Modulation of melanogenesis | mdpi.com |

| N-[4-(4-(alkyl/aryl/heteroaryl) -piperazin-1-yl) -phenyl] -carbamic acid ethyl ester derivatives | Anticonvulsant agents | simulations-plus.com |

| Ether-type arylpiperazine derivatives | Androgen receptor (AR) antagonists for prostate cancer | nih.gov |

Integration with Advanced Chemical Biology Techniques for Deeper Mechanistic Insights

Understanding the precise molecular mechanisms by which 1-Piperazineethanol, 4-phenyl- and its derivatives exert their effects is crucial for their rational design and application. The integration of advanced chemical biology techniques offers powerful tools to achieve this.

Click Chemistry: The versatility of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a robust method for tagging 1-Piperazineethanol, 4-phenyl- analogues. nih.govsigmaaldrich.comaatbio.com By synthesizing derivatives bearing a terminal alkyne or azide (B81097) group, researchers can "click" on a variety of reporter molecules, such as biotin (B1667282) for affinity purification or a fluorophore for imaging. This would enable the identification of direct binding partners within a complex biological system, a critical step in target deconvolution. nih.gov

Photoaffinity Labeling (PAL): To capture transient or non-covalent interactions, photoaffinity labeling is an invaluable technique. nih.govnih.gov This involves incorporating a photoreactive group, such as a diazirine or an aryl azide, into the structure of a 1-Piperazineethanol, 4-phenyl- analogue. Upon photoactivation, the probe covalently crosslinks to its binding partners, allowing for their subsequent isolation and identification. This approach can provide a snapshot of the interactome of the compound within a living cell.

Activity-Based Protein Profiling (ABPP): ABPP is a powerful functional proteomics technology used to monitor the activity of entire enzyme families. nih.govnih.gov While direct application to 1-Piperazineethanol, 4-phenyl- would depend on its mode of action, derivatives could be designed as activity-based probes. These probes would contain a reactive group that covalently modifies the active site of a target enzyme, providing a direct readout of enzyme activity. Competitive ABPP, where the displacement of a broad-spectrum probe by a 1-Piperazineethanol, 4-phenyl- derivative is monitored, could also be employed to identify enzyme targets.

Development of Next-Generation Analogues for Specific Mechanistic Probes

Building upon the techniques described above, the development of next-generation analogues of 1-Piperazineethanol, 4-phenyl- designed as specific mechanistic probes represents a significant future direction.

Fluorescent Probes: By conjugating a fluorophore to a 1-Piperazineethanol, 4-phenyl- derivative, researchers can create probes to visualize the subcellular localization of the compound and its targets in real-time using advanced microscopy techniques. The choice of fluorophore can be tailored for specific applications, such as super-resolution microscopy or multiplexed imaging.

Proteolysis-Targeting Chimeras (PROTACs): The piperazine moiety is a common linker component in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. nih.gov A future avenue of research could involve designing PROTACs that utilize a derivative of 1-Piperazineethanol, 4-phenyl- as the warhead to bind to a protein of interest. The other end of the PROTAC would recruit an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. rsc.orgresearchgate.netresearchgate.net This would provide a powerful tool to study the functional consequences of depleting a specific protein from a biological system.

Table 2: Potential Next-Generation Probes Based on 1-Piperazineethanol, 4-phenyl-

| Probe Type | Design Principle | Potential Application |

| Clickable Probe | Incorporation of a terminal alkyne or azide group. | Target identification via affinity purification and mass spectrometry. |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., diazirine). | Capturing and identifying both stable and transient protein interactions. |

| Fluorescent Probe | Conjugation to a fluorescent dye. | Real-time imaging of subcellular localization and target engagement. |

| PROTAC | Linking a derivative to an E3 ligase-recruiting ligand. | Targeted degradation of a specific protein for functional studies. |

The continued exploration of the chemistry surrounding 1-Piperazineethanol, 4-phenyl- promises to yield not only a deeper understanding of its own properties but also a versatile toolkit of molecular probes to investigate complex biological processes. The convergence of innovative synthesis, advanced chemical biology, and creative probe design will undoubtedly propel this foundational molecule into new and exciting areas of scientific discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Piperazineethanol, 4-phenyl- derivatives, and how can reaction conditions be optimized?

- Methodology : Start with nucleophilic substitution of piperazine with a phenyl-substituted epoxide or alkyl halide. Use polar aprotic solvents (e.g., DMF or acetonitrile) and elevated temperatures (80–120°C) to enhance reactivity. Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a gradient of ethyl acetate/methanol .

- Key Considerations : Steric hindrance from the phenyl group may slow reaction kinetics; consider catalytic bases (e.g., K₂CO₃) or microwave-assisted synthesis to improve yields .

Q. How should researchers characterize the structural purity of 1-Piperazineethanol, 4-phenyl- derivatives?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns using and NMR. The phenyl group’s aromatic protons (δ 7.2–7.5 ppm) and piperazine’s methylene protons (δ 2.5–3.5 ppm) are diagnostic .

- Mass Spectrometry (HRMS) : Verify molecular weight accuracy (<5 ppm error) to distinguish between derivatives (e.g., chlorine or fluorine substitutions) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What thermodynamic properties are critical for experimental design involving 1-Piperazineethanol, 4-phenyl-?

- Data from NIST : For unsubstituted 1-Piperazineethanol, enthalpy of formation () is , and vaporization enthalpy () is . These values guide solvent selection and stability assessments under high-temperature conditions .

- Application : Use differential scanning calorimetry (DSC) to measure phase transitions in phenyl-substituted analogs, which may exhibit altered thermal profiles due to increased aromaticity .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 1-Piperazineethanol, 4-phenyl- derivatives?

- Approach : Perform molecular docking (e.g., using AutoDock Vina) to assess interactions with targets like dopamine receptors. The phenyl group’s π-π stacking with aromatic residues (e.g., Phe in D2 receptors) enhances binding affinity .

- Validation : Compare predicted binding energies with experimental IC50 values from radioligand assays. Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring show higher receptor selectivity .

Q. How do structural modifications (e.g., halogenation) of the phenyl group affect physicochemical and pharmacological properties?

- Case Study : Chlorine substitution at the para position increases lipophilicity (logP > 2.5), improving blood-brain barrier penetration. However, meta-substitution may reduce metabolic stability due to cytochrome P450 interactions .

- Experimental Validation : Use HPLC to measure partition coefficients and in vitro microsomal assays to assess metabolic degradation rates .

Q. How can researchers resolve contradictions in thermodynamic or spectroscopic data across derivatives?

- Example : Discrepancies in values between 1-Piperazineethanol and its 4-phenyl derivative may arise from differences in hydrogen bonding or crystal packing. Use ab initio calculations (e.g., Gaussian) to model enthalpy contributions from substituents .

- Data Reconciliation : Cross-reference experimental results with computational predictions and high-purity reference standards (e.g., NIST-certified compounds) .

Q. What strategies optimize the synthesis of enantiomerically pure 1-Piperazineethanol, 4-phenyl- derivatives?

- Chiral Resolution : Employ chiral auxiliaries (e.g., tartaric acid derivatives) during synthesis or use preparative chiral HPLC post-synthesis.

- Asymmetric Catalysis : Use palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to control stereochemistry at the piperazine nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.